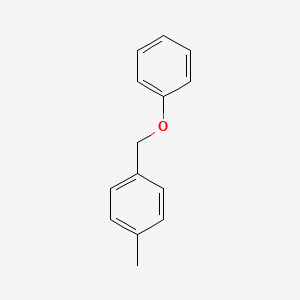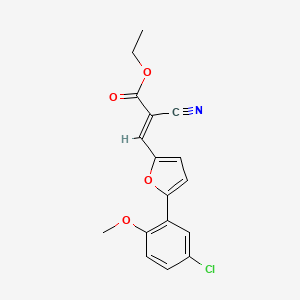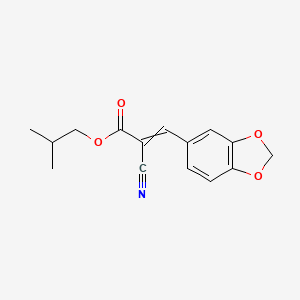
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide is a complex organic compound that features a furan ring substituted with a chlorophenyl group and a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the trifluoromethylphenyl group: This can be done through a nucleophilic aromatic substitution reaction using 3-(trifluoromethyl)aniline.
Formation of the propanamide linkage: This final step involves the reaction of the intermediate with propanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the propanamide linkage can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
科学的研究の応用
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
作用機序
The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: This compound shares the furan and chlorophenyl groups but differs in the presence of an acrylic acid moiety instead of the propanamide linkage.
3-(5-(4-Chlorophenyl)furan-2-yl)propanoic acid: Similar to the target compound but with a propanoic acid group instead of the propanamide linkage.
Uniqueness
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide is unique due to the presence of both the trifluoromethylphenyl group and the propanamide linkage, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
853311-87-2 |
|---|---|
分子式 |
C20H15ClF3NO2 |
分子量 |
393.8 g/mol |
IUPAC名 |
3-[5-(4-chlorophenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C20H15ClF3NO2/c21-15-6-4-13(5-7-15)18-10-8-17(27-18)9-11-19(26)25-16-3-1-2-14(12-16)20(22,23)24/h1-8,10,12H,9,11H2,(H,25,26) |
InChIキー |
XVNBQYKYIILOCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





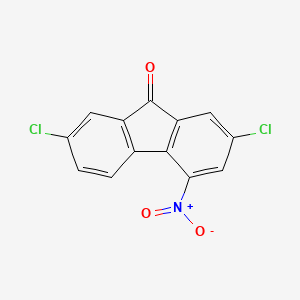
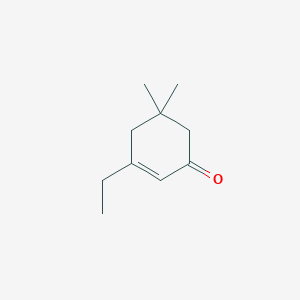
![[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B11948922.png)
![n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline](/img/structure/B11948929.png)
![2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948948.png)
